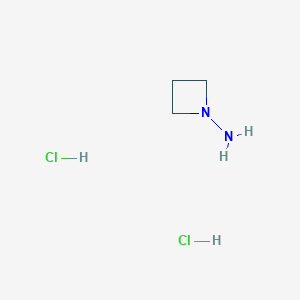

Azetidin-1-amine dihydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

azetidin-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2.2ClH/c4-5-2-1-3-5;;/h1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJJCDGFRSTMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060060-67-3 | |

| Record name | azetidin-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Azetidin-1-amine dihydrochloride

Executive Summary

Azetidin-1-amine dihydrochloride is a niche yet highly valuable heterocyclic building block for researchers and drug development professionals. As a strained, four-membered N-heterocycle bearing a reactive 1-amino substituent, it offers a unique three-dimensional scaffold that can impart desirable physicochemical properties to novel chemical entities. This guide provides a comprehensive overview of its properties, a plausible synthetic route, analytical characterization, applications, and detailed safety protocols, designed to empower scientists in leveraging this versatile compound in their research endeavors. The inherent ring strain of the azetidine core, combined with the nucleophilicity of the exocyclic amino group, makes it a compelling synthon for accessing complex molecular architectures.

Physicochemical and Structural Properties

Azetidin-1-amine dihydrochloride is the salt form of N-aminoazetidine, enhancing its stability and handling characteristics compared to the free base. The presence of the strained azetidine ring is a key structural feature, influencing its reactivity and conformational behavior.

| Property | Value | Source |

| CAS Number | 2060060-67-3 | |

| Molecular Formula | C₃H₁₀Cl₂N₂ | |

| Molecular Weight | 145.03 g/mol | |

| Chemical Structure | Azetidine ring with an amino group on the nitrogen atom (dihydrochloride salt) | [1] |

| SMILES | NN1CCC1.[H]Cl.[H]Cl | |

| InChI Key (Free Base) | BDIIXJCOXLQTKD-UHFFFAOYSA-N | [1] |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred |

| Solubility | Expected to be soluble in water and polar protic solvents | Inferred |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

Synthesis and Purification

Proposed Synthetic Workflow

A logical synthetic route would involve the N-amination of a suitably protected azetidine, followed by deprotection and salt formation.

Caption: Proposed two-step synthesis of Azetidin-1-amine dihydrochloride.

Experimental Protocol (Hypothetical)

-

N-amination: To a solution of N-Boc-azetidine in a suitable solvent (e.g., dichloromethane) at reduced temperature (0 °C), a freshly prepared solution of an N-aminating agent (e.g., monochloroamine in diethyl ether) is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred for several hours and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting material.

-

Work-up and Isolation: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-Boc protected amino-azetidine intermediate.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure intermediate.

-

Deprotection and Salt Formation: The purified N-Boc-N-aminoazetidine is dissolved in a minimal amount of a dry organic solvent (e.g., methanol or diethyl ether). A solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane) is added dropwise with stirring.

-

Final Product Isolation: The resulting precipitate, Azetidin-1-amine dihydrochloride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product as a crystalline solid.

Analytical Characterization

The structural integrity of Azetidin-1-amine dihydrochloride should be confirmed using a suite of standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum (in D₂O) is expected to show two characteristic signals for the azetidine ring protons. The methylene protons adjacent to the ring nitrogen (C2 and C4) would likely appear as a triplet, while the C3 methylene protons would appear as a quintet due to coupling with the four adjacent protons. The exact chemical shifts would be downfield due to the electron-withdrawing effect of the protonated amino groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum (in D₂O) should display two signals corresponding to the two non-equivalent carbon atoms of the azetidine ring. The C2/C4 carbons would be shifted downfield compared to the C3 carbon.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by broad absorption bands in the 2400-3200 cm⁻¹ region, typical for amine hydrochloride salts (N-H stretching). Bands corresponding to C-H stretching and bending vibrations would also be present.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would show a parent ion peak for the free base [M+H]⁺ at an m/z corresponding to C₃H₉N₂⁺.

Applications in Research and Drug Development

The azetidine motif is a privileged scaffold in medicinal chemistry, valued for its ability to introduce conformational rigidity and improve pharmacokinetic properties such as metabolic stability and solubility.[2] Azetidin-1-amine dihydrochloride serves as a versatile building block for introducing this desirable moiety into larger molecules.

-

Bioisosteric Replacement: The N-aminoazetidine core can be used as a bioisostere for other cyclic or acyclic fragments in lead optimization campaigns to fine-tune biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Scaffold for Library Synthesis: The primary amino group provides a convenient handle for further functionalization, allowing for the rapid generation of diverse compound libraries for high-throughput screening. It can undergo a wide range of reactions, including acylation, alkylation, reductive amination, and sulfonylation, to attach various pharmacophoric groups.

-

Fragment-Based Drug Discovery (FBDD): As a small, rigid, and sp³-rich fragment, N-aminoazetidine is an attractive starting point in FBDD programs to probe the binding pockets of biological targets.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Azetidin-1-amine dihydrochloride is not publicly available, a conservative approach to safety should be adopted based on the known hazards of the parent azetidine molecule and related hydrochloride salts. Azetidine itself is classified as a flammable and corrosive substance.[3][4][5] The hydrochloride salt is known to be a skin and eye irritant.[6][7]

GHS Hazard Information (Inferred)

| Hazard Class | Category | Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract) | H335: May cause respiratory irritation |

Safe Handling Workflow

Caption: Recommended workflow for safely handling Azetidin-1-amine dihydrochloride.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[3][7]

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.[7]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C, as recommended by suppliers. This mitigates degradation from moisture and air.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[6]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][6]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

-

PubChemLite. Azetidin-1-amine dihydrochloride (C3H8N2). [Link]

-

Organic Chemistry Portal. Synthesis of azetidines. [Link]

-

University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

-

RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. [Link]

-

Wikipedia. Azetidine. [Link]

- Azetidine Synthesis.

-

LOCKSS. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

-

American Elements. 1-(oxan-4-yl)azetidin-3-amine dihydrochloride. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Azetidine. [Link]

Sources

- 1. PubChemLite - Azetidin-1-amine dihydrochloride (C3H8N2) [pubchemlite.lcsb.uni.lu]

- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 3. chemos.de [chemos.de]

- 4. fishersci.com [fishersci.com]

- 5. Azetidine - Safety Data Sheet [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

N-aminoazetidine dihydrochloride structure and molecular weight

Structure, Synthesis, and Analytical Characterization[1]

Part 1: Executive Summary & Structural Disambiguation

Critical Disambiguation: In the context of azetidine chemistry, the term "aminoazetidine" is frequently ambiguous. It typically refers to one of two distinct constitutional isomers with vastly different chemical behaviors.

-

1-Aminoazetidine (N-Aminoazetidine): A cyclic hydrazine where the amino group is bonded directly to the ring nitrogen. This is the subject of this guide.

-

3-Aminoazetidine: A cyclic diamine where the amino group is attached to the C3 carbon. This is the more commercially common isomer (CAS: 102065-89-4 for 2HCl salt).

Subject Identity:

-

Chemical Name: 1-Aminoazetidine dihydrochloride

-

Synonyms: N-Aminoazetidine dihydrochloride; 1-Azetidinamine dihydrochloride; 1-Hydrazino-trimethylene dihydrochloride.

-

Chemical Class: Cyclic Hydrazine / Small-Ring Heterocycle.

Part 2: Physicochemical Profile[2]

Molecular Constants

The dihydrochloride salt stabilizes the oxidation-prone hydrazine moiety.

| Property | Value | Notes |

| Empirical Formula | Stoichiometry: 1 Base : 2 Acid | |

| Molecular Weight (Salt) | 145.03 g/mol | Calculated ( |

| Molecular Weight (Free Base) | 72.11 g/mol | Volatile, unstable liquid |

| CAS Number (Free Base) | 5906-35-4 | Note: Salt forms often lack specific CAS indexing. |

| Physical Form | White to off-white crystalline solid | Highly hygroscopic |

| Solubility | High in | Typical of amine salts |

Structural Geometry & Ring Strain

Azetidine possesses significant ring strain (~26 kcal/mol), only slightly less than cyclopropane. The

-

Pucker Angle: The azetidine ring is not planar; it exists in a puckered conformation to minimize torsional strain between vicinal methylene protons.

-

Nitrogen Pyramidalization: The ring nitrogen is

hybridized. Upon protonation (dihydrochloride formation), the lone pairs are engaged, preventing oxidation to the hydrazone.

Part 3: Synthesis & Manufacturing Pathways

Due to the instability of the free base, 1-aminoazetidine is almost exclusively handled as a salt. Two primary routes are established for its synthesis.

Route A: Electrophilic Amination (Direct)

This method utilizes Hydroxylamine-O-sulfonic acid (HOSA) to transfer an amine group directly to the azetidine nitrogen. This is the preferred "one-pot" laboratory method.

-

Reagents: Azetidine, HOSA, KOH/NaOH, Water.

-

Mechanism: Nucleophilic attack of the azetidine nitrogen on the amination agent.

-

Yield: Generally 50-70%.

Route B: N-Nitrosation & Reduction (Classic)

This is a scalable industrial route but involves the handling of carcinogenic N-nitroso intermediates.

-

Nitrosation: Azetidine +

-

Reduction: N-Nitrosoazetidine +

(or Zn/AcOH) -

Salt Formation: Addition of anhydrous

in

Visualization of Synthesis Logic

Figure 1: Synthetic pathways for N-Aminoazetidine Dihydrochloride. Route A (bottom) is direct; Route B (top) proceeds via a nitroso intermediate.

Part 4: Analytical Characterization Protocols

Proton NMR ( -NMR)

The symmetry of the molecule simplifies the spectrum.

-

Solvent:

(Exchangeable protons will disappear). -

Signals:

-

~4.0-4.5 ppm (Multiplet, 4H, Ring

-

~2.2-2.6 ppm (Multiplet, 2H, Ring central

-

Note: In DMSO-

, the ammonium protons (

-

~4.0-4.5 ppm (Multiplet, 4H, Ring

Argentometric Titration (Chloride Content)

To validate the "dihydrochloride" stoichiometry (

Protocol: Modified Volhard Method

-

Dissolution: Dissolve 100 mg of sample in 50 mL deionized water.

-

Acidification: Add 5 mL of

. -

Precipitation: Add a known excess (e.g., 20.0 mL) of 0.1M

.-

Reaction:

-

-

Back-Titration: Titrate the excess silver with 0.1M Potassium Thiocyanate (KSCN) using Ferric Ammonium Sulfate as the indicator.

-

Endpoint: Appearance of a persistent reddish-brown complex (

).

-

-

Calculation:

-

Target: Theoretical Cl content for

is 48.89% .

-

Analytical Decision Tree

Figure 2: Quality Control Decision Tree for validating N-Aminoazetidine 2HCl.

Part 5: Applications & Safety

Medicinal Chemistry Applications

-

Hydrazine Surrogate: Used to introduce the hydrazine motif into drug scaffolds with reduced conformational entropy compared to linear hydrazines.

-

Pyrazole Synthesis: Condensation with 1,3-diketones yields N-azetidinyl pyrazoles.

-

Bioisostere: The N-amino group can serve as a bioisostere for N-alkyl groups, altering basicity and metabolic stability.

Handling & Stability

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).

-

Toxicity: Like many hydrazine derivatives, this compound should be treated as a potential genotoxin .

-

Handling: Use double nitrile gloves and a fume hood.

-

Incompatibility: Avoid strong oxidizing agents (converts to azo/diazo species) and aldehydes (forms hydrazones).

-

Part 6: References

-

Synthesis via HOSA: G. A. Jaffari and A. J. Nunn, "Cyclic Hydrazines. Part I. 1-Aminoazetidine," Journal of the Chemical Society C: Organic, 1971.

-

Ring Strain Analysis: Wiberg, K. B., "The Concept of Strain in Organic Chemistry," Angewandte Chemie International Edition, 1986.

-

Analytical Titration Standards: Vogel's Textbook of Quantitative Chemical Analysis, 6th Ed., "Argentometric Titrations," Pearson Education.

-

General Azetidine Chemistry: Couty, F. and Evano, G., "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles," Organic Preparations and Procedures International, 2006.

A Technical Guide to 1-Aminoazetidine and Azetidine Hydrochloride: A Comparative Analysis for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties to bioactive molecules, including enhanced solubility and metabolic stability.[1] This guide provides a detailed comparative analysis of two functionally distinct azetidine derivatives: the foundational building block, azetidine hydrochloride, and the more complex, reactive hydrazine derivative, 1-aminoazetidine. While azetidine hydrochloride serves as a stable and widely utilized precursor to the azetidine ring, 1-aminoazetidine introduces a new dimension of reactivity and structural possibility through its N-amino functionality. This document, intended for drug discovery and development professionals, will deconstruct their differences in structure, stability, reactivity, and application, providing both field-proven insights and detailed experimental context.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The four-membered, nitrogen-containing heterocyclic ring of azetidine has emerged as a "privileged" scaffold in drug discovery.[2] Its high sp³-character and conformational rigidity, a direct consequence of significant ring strain (~26 kcal/mol), make it a highly attractive isostere for more common motifs like piperidines or pyrrolidines.[1] Incorporation of an azetidine ring can lead to marked improvements in a compound's pharmacokinetic profile, including increased metabolic stability, enhanced receptor selectivity, and better aqueous solubility.[1][2] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, feature the azetidine moiety, underscoring its therapeutic relevance.[1] The most common and practical entry point for incorporating this valuable scaffold is through its salt form, azetidine hydrochloride.[3]

Core Structural and Physicochemical Comparison

The fundamental difference between azetidine hydrochloride and 1-aminoazetidine lies in the substitution on the ring nitrogen. This single distinction dramatically alters their chemical nature, moving from a stable secondary amine salt to a reactive hydrazine derivative.

Chemical Structures

The hydrochloride salt of azetidine provides a stable, solid form of the otherwise volatile and hygroscopic free base.[4] In contrast, 1-aminoazetidine is an N-aminated derivative, fundamentally a substituted hydrazine.

Caption: Core structures of Azetidine Hydrochloride and 1-Aminoazetidine.

Physicochemical Properties

The distinct structures translate directly to disparate physical and chemical properties, which are critical considerations for handling, formulation, and reaction design.

| Property | Azetidine Hydrochloride | 1-Aminoazetidine (Predicted) | Rationale for Differences |

| CAS Number | 36520-39-5[5][6][7][8] | Not Commercially Available | Reflects its status as a common vs. novel/unstable compound. |

| Molecular Formula | C₃H₈ClN[8][9] | C₃H₈N₂ | Addition of the NH₂ group. |

| Molecular Weight | 93.56 g/mol [5][8] | 72.11 g/mol | The HCl salt adds significant mass compared to the free base. |

| Appearance | White to off-white crystalline solid[9][10] | Colorless to yellow liquid or low-melting solid | Salts are typically crystalline solids; small hydrazines are often liquids. |

| Solubility | Soluble in water and polar organic solvents[9] | Likely soluble in water and polar organic solvents | Both possess polar N-H bonds capable of hydrogen bonding. |

| Stability | Stable solid; improves handling over free base.[4] Hygroscopic.[4] | Expected to be less stable; potentially air/light sensitive. | The N-N bond in hydrazines is weaker and more susceptible to oxidation than a C-N bond. Ring strain may exacerbate instability. |

| Reactivity Core | Secondary Amine (as free base)[11] | Hydrazine (bifunctional nucleophile) | The presence of the N-NH₂ group introduces new reactive pathways. |

Synthesis and Handling: From Stable Precursor to Reactive Intermediate

Azetidine Hydrochloride: The Workhorse Starting Material

Azetidine hydrochloride is the preferred form for storage and handling.[4] The free base is typically generated in situ just before use, as it is volatile and prone to degradation. This strategy ensures that the reactive nucleophile is available only when needed, maximizing reaction efficiency and minimizing material loss.

Handling & Storage Protocol:

-

Storage: Store at 2-8°C under an inert atmosphere (e.g., argon) to minimize moisture absorption, as the compound is hygroscopic.[4][12] For long-term storage of solutions, -20°C is recommended.[13]

-

Handling: Use in a well-ventilated area.[12] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it is an irritant.[6][14] Keep containers tightly sealed when not in use.[12]

Workflow for In Situ Free Base Generation:

Caption: Workflow for generating free azetidine from its hydrochloride salt.

1-Aminoazetidine: Synthetic Challenges and Considerations

1-Aminoazetidine is not a commercially available compound, implying significant synthetic or stability hurdles. A plausible synthetic approach would involve the N-amination of a protected azetidine precursor, followed by deprotection.

Hypothetical Synthetic Pathway: A potential route could involve the reaction of N-Boc-azetidine with an aminating agent like a chloramine or, more likely, through a multi-step sequence involving activation of the nitrogen followed by displacement with a nitrogen nucleophile. The inherent instability of the N-N bond within a strained ring system makes this a non-trivial synthetic challenge.[15] The synthesis would require rigorous exclusion of air and careful temperature control to prevent decomposition.

Reactivity and Mechanistic Considerations

The functional group at the N1 position dictates the entire reactivity profile of the molecule.

Azetidine: A Classical Secondary Amine Nucleophile

Once liberated from its salt, azetidine behaves as a typical, albeit sterically constrained, secondary amine.[11] Its primary reactions involve the lone pair on the nitrogen atom acting as a nucleophile.

-

N-Acylation: Reacts readily with acyl chlorides or anhydrides to form stable amides.[11]

-

N-Alkylation: Undergoes substitution reactions with alkyl halides to form tertiary amines.

-

Ring-Opening: The inherent ring strain makes azetidine susceptible to ring-opening reactions under strongly acidic conditions or in the presence of certain Lewis acids and transition metals, a property that can be exploited synthetically.[4][16]

Caption: Typical N-acylation reaction of the azetidine free base.

1-Aminoazetidine: A Bifunctional Hydrazine Nucleophile

As a hydrazine, 1-aminoazetidine possesses two nucleophilic centers: the ring nitrogen (N1) and the exocyclic amino nitrogen.

-

Differential Nucleophilicity: The terminal NH₂ group is generally more nucleophilic and less sterically hindered than the ring nitrogen, making it the likely site of initial reaction with electrophiles. This allows for selective functionalization.

-

Pharmacophore Potential: The hydrazine moiety itself is a key pharmacophore in several drugs (e.g., Isoniazid). It can form hydrazones with aldehydes and ketones, which can be stable linkages or reversible covalent warheads in drug design.

-

Unique Reactivity: The N-N bond introduces reactivity not seen in simple azetidines. It can be oxidized or participate in fragmentation reactions, offering pathways to novel molecular scaffolds. It can also act as a bidentate ligand for metal coordination.

Applications in Drug Discovery: Building Block vs. Novel Scaffold

Azetidine Hydrochloride: A Validated Bioisostere and Structural Modulator

The primary application of azetidine hydrochloride is as a robust starting material for introducing the azetidine ring system.[3] Its use is driven by the clear benefits this scaffold provides.

-

Vectorial Exit: The rigid, non-planar structure provides a well-defined exit vector for substituents, allowing for precise orientation of functional groups toward a biological target.

-

Metabolic Blocker: The quaternary carbon centers often present in substituted azetidines can block sites of metabolic oxidation, extending a drug's half-life.

-

Solubility Enhancement: As a small, polar heterocycle, it frequently improves the aqueous solubility of larger, more lipophilic molecules.[17]

1-Aminoazetidine: A Frontier for Novel Chemical Biology

While its application remains largely prospective, 1-aminoazetidine represents an intriguing scaffold for next-generation drug design.

-

Novel Pharmacophore: The combination of the strained ring and the reactive hydrazine offers a unique chemical entity for library synthesis and high-throughput screening.

-

Bioorthogonal Handle: The hydrazine group can be used for bioconjugation via hydrazone ligation, a well-established bioorthogonal reaction, allowing for the attachment of probes, imaging agents, or other molecules to a parent drug.

-

Fragment-Based Discovery: As a small, polar fragment, it could serve as a starting point in fragment-based lead discovery (FBLD) campaigns, identifying new binding interactions within protein targets.

Experimental Protocols

Trustworthiness in research stems from reproducible, well-defined protocols. The following methodologies represent standard, self-validating procedures for key manipulations of these compounds.

Protocol 1: In Situ Generation and N-Acylation of Azetidine

Objective: To synthesize N-acetylazetidine from azetidine hydrochloride as a model reaction.

Materials:

-

Azetidine hydrochloride (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA, 1.1 eq)

-

Acetyl Chloride (1.05 eq)

-

Argon or Nitrogen gas supply

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add azetidine hydrochloride (e.g., 1.0 g, 10.68 mmol).

-

Add anhydrous DCM (e.g., 20 mL) to suspend the solid.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add TEA (e.g., 1.64 mL, 11.75 mmol) dropwise over 5 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Stir the suspension at 0°C for 30 minutes to ensure complete formation of the free azetidine.

-

In a separate dry flask, prepare a solution of acetyl chloride (e.g., 0.80 mL, 11.21 mmol) in anhydrous DCM (5 mL).

-

Add the acetyl chloride solution dropwise to the cold azetidine suspension over 10 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 2 hours.

-

In-Process Control (IPC): Withdraw a small aliquot, quench with water, extract with DCM, and analyze by TLC or LC-MS to confirm the consumption of the starting material and formation of the product.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (20 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylazetidine.

-

Purify via column chromatography or distillation as required.

Protocol 2: General Method for Assessing Compound Stability by HPLC-MS

Objective: To evaluate the stability of a compound in a standard buffer solution over time.

Materials:

-

Test compound (e.g., 1-aminoazetidine derivative)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) or Methanol (MeOH)

-

DMSO (for stock solution)

-

HPLC-MS system with a C18 column

Procedure:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

In a clean HPLC vial, add 495 µL of PBS (pH 7.4).

-

Add 5 µL of the 10 mM stock solution to the PBS to achieve a final concentration of 100 µM. Mix thoroughly. This is your T=0 sample.

-

Immediately inject a portion of the T=0 sample (e.g., 5 µL) onto the HPLC-MS system. Record the peak area of the parent compound.

-

Incubate the remaining sample at a controlled temperature (e.g., 37°C).

-

At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, quench by adding an equal volume of cold ACN or MeOH to precipitate proteins and stop degradation, centrifuge, and inject the supernatant onto the HPLC-MS.

-

Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.

-

System Validation: A known stable compound and a known unstable compound should be run in parallel as controls to validate the assay conditions.

Conclusion

Azetidine hydrochloride and 1-aminoazetidine occupy vastly different positions in the chemical toolkit. Azetidine hydrochloride is a foundational, robust building block, whose value is validated by its presence in numerous clinical and pre-clinical assets.[1] Its chemistry is predictable, and its role is primarily to serve as a stable carrier for the valuable azetidine scaffold.

In contrast, 1-aminoazetidine is a more speculative and highly reactive entity. Its identity as a strained hydrazine derivative suggests significant challenges in synthesis and handling but also opens the door to novel reactivity and applications in chemical biology and drug discovery. For researchers, the choice between these two is a choice between a well-trodden path of structural optimization and a more exploratory route into new chemical space. Understanding their core differences is paramount to leveraging the full potential of the azetidine scaffold in the pursuit of next-generation therapeutics.

References

-

Mol-Instincts. 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis. [Link]

-

PubChem. Azetidine hydrochloride | C3H8ClN | CID 12308726. [Link]

- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

PubChem. 1-Boc-2-Amino-azetidine | C8H16N2O2 | CID 44890828. [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

- Google Patents.

-

Organic Syntheses. azetidine. [Link]

-

Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. [Link]

-

Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

YouTube. Azetidine: Chemical Reactivity. [Link]

-

ChemRxiv. Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Azetidine hydrochloride | CAS 36520-39-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 36520-39-5 Cas No. | Azetidine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. chemscene.com [chemscene.com]

- 9. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 10. Azetidine hydrochloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. youtube.com [youtube.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 16. Reactions of Azetidines | Ambeed [ambeed.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Cyclic Hydrazine Building Blocks: A Technical Guide for Medicinal Chemistry

This guide serves as a technical blueprint for leveraging cyclic hydrazine building blocks in modern drug discovery. It prioritizes

Part 1: Strategic Value & Structural Logic

The Shift to -Rich Scaffolds

Modern medicinal chemistry has pivoted from flat, aromatic-heavy libraries to three-dimensional (

Unlike their acyclic counterparts, cyclic hydrazines restrict the conformational freedom of the N–N bond. This conformational lock minimizes the entropic penalty upon protein binding.[1] Furthermore, the adjacent nitrogen atoms provide unique electronic properties (the

Structural Classes and Physicochemical Profile[3][4][5]

| Scaffold Class | Ring Size | Geometry | pKa (Conj. Acid)* | MedChem Utility |

| Pyrazolidine | 5 | Envelope (Puckered) | ~3.0 - 4.5 (N-acylated) | Proline bioisostere; |

| Hexahydropyridazine | 6 | Chair/Twist-Boat | ~8.0 (Unsubstituted) | Piperidine bioisostere; constrained linkers |

| 1,2-Diazetidine | 4 | Planar/Puckered | Lower basicity | High strain; covalent warhead potential |

| Piperazic Acid | 5 | Rigid Envelope | N/A (Amino acid) | Peptide mimetics; stable chiral pool |

*Note: pKa values are highly dependent on substitution, particularly acylation which is common to mitigate toxicity.

The Toxicity Paradox & Mitigation

Hydrazines are classical structural alerts (genotoxicity/mutagenicity).[1] However, incorporation into a ring and subsequent functionalization (e.g., formation of pyrazolidinones or N-acylated derivatives) significantly modulates this risk.

-

Design Rule: Mask the hydrazine moiety as a cyclic hydrazide or urea to reduce nucleophilicity and metabolic liability.

-

Metabolic Stability: The cyclic structure prevents N-N bond cleavage by oxidases more effectively than acyclic hydrazines.[1]

Part 2: Synthetic Methodologies & Protocols[1]

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

A robust method for generating chiral pyrazolidine building blocks.

Rationale: Traditional syntheses often yield racemates.[1] This protocol uses a tethered Ruthenium catalyst to induce high enantioselectivity during the reduction of cyclic

Materials:

-

Substrate: Cyclic

-acyl hydrazone (e.g., 1-acyl-1,4,5,6-tetrahydropyridazine) -

Catalyst: Ru-TsDPEN (tethered complex)[1]

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

-

Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

-

Catalyst Loading: In a glovebox, charge a reaction vial with the cyclic hydrazone (1.0 equiv) and the Ru-tethered catalyst (0.5 – 1.0 mol%).

-

Solvation: Dissolve in degassed DCM (0.5 M concentration).

-

Initiation: Add the HCOOH/Et

N mixture (5.0 equiv) dropwise at 0 °C. -

Reaction: Stir at room temperature for 12–24 hours. Monitor conversion via UPLC-MS.

-

Workup: Quench with saturated NaHCO

. Extract with DCM ( -

Purification: Flash column chromatography (typically EtOAc/Hexanes).[1]

-

Validation: Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column).

Self-Validating Check: The product should show a distinct upfield shift of the C3 proton in

Protocol 2: Biocatalytic Reductive Hydrazination

For accessing diverse N-substituted hexahydropyridazines.[1]

Rationale: Uses Imine Reductases (IREDs) to couple dicarbonyls with hydrazines under mild, aqueous conditions, avoiding toxic reducing agents like NaCNBH

Workflow Summary:

-

Buffer Prep: Phosphate buffer (100 mM, pH 7.0) containing NADP

(1 mM) and Glucose Dehydrogenase (GDH) for cofactor regeneration.[1] -

Reaction: Add dicarbonyl substrate (10 mM), hydrazine source (12 mM), and purified IRED enzyme.

-

Incubation: Shake at 30 °C for 24 hours.

-

Extraction: Basify to pH >10, extract with MTBE.

Part 3: Visualizations

Diagram 1: Synthesis of Chiral Cyclic Hydrazines via ATH

This pathway illustrates the conversion of a cyclic hydrazone to a chiral hydrazine building block using a Ruthenium catalyst.[1][3]

Caption: Stereoselective synthesis of pyrazolidines via Asymmetric Transfer Hydrogenation (ATH).

Diagram 2: Scaffold Selection Decision Tree

A logical guide for medicinal chemists to select the appropriate cyclic hydrazine based on target constraints.

Caption: Decision matrix for selecting cyclic hydrazine scaffolds based on structural needs.

Part 4: References

-

Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. Source: Chemical Science (RSC), 2020. URL:[Link]

-

Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Source: Organic Letters, 2023. URL:[Link]

-

Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. Source: Angewandte Chemie Int.[1] Ed. (RWTH Publications), 2021. URL:[Link]

-

Discovery of New Pyrazolopyridine Derivatives as CDK2 Inhibitors. Source: Molecules (PMC), 2022. URL:[Link]

Sources

- 1. Cyclic Hydrazines - Enamine [enamine.net]

- 2. Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality - PMC [pmc.ncbi.nlm.nih.gov]

Azetidin-1-amine: The Strained Hydrazine Surrogate for High-Value Heterocycles

The following technical guide details the utility, synthesis, and application of Azetidin-1-amine (1-aminoazetidine) as a superior hydrazine surrogate in the synthesis of pyrazoles and related nitrogen heterocycles.

Technical Whitepaper | Application Note: SYN-AZ-04

Executive Summary: The Strategic Imperative

In modern drug discovery, the hydrazine moiety is a double-edged sword. While indispensable for constructing pyrazoles—a "privileged scaffold" found in drugs like Celecoxib and Viagra—hydrazine and methylhydrazine present severe toxicity (carcinogenic, hepatotoxic) and handling hazards (volatile, explosive). Furthermore, simple alkyl hydrazines often yield poor regioselectivity in cyclocondensations.

Azetidin-1-amine (typically isolated as the hydrochloride or tosylate salt) has emerged as a high-utility "Structural and Process Surrogate."

-

Process Safety: It is a stable, non-volatile solid, eliminating the inhalation hazards of fuming hydrazines.

-

Medicinal Chemistry: The N-azetidinyl moiety acts as a superior bioisostere for N-methyl groups, offering improved metabolic stability (blocking N-dealkylation) and lowered lipophilicity (LogP) due to the high ionization potential of the strained nitrogen.

-

Regiocontrol: The steric bulk of the azetidine ring, combined with the unique electronics of the strained system, often imparts superior regioselectivity compared to methylhydrazine.

Mechanistic Underpinnings

The utility of azetidin-1-amine is driven by the strain energy of the four-membered ring (~26 kcal/mol). Unlike acyclic hydrazines, the endocyclic nitrogen of the azetidine is constrained, forcing the exocyclic amino group (

The Regioselectivity Driver

In the condensation with unsymmetrical 1,3-diketones, regioselectivity is governed by the competition between the initial nucleophilic attack and the subsequent cyclization.

-

Methylhydrazine: Small steric footprint; often leads to mixtures of regioisomers (e.g., 3:1 ratio).

-

Azetidin-1-amine: The bulky, rigid azetidine ring directs the initial attack of the

group away from the most sterically hindered carbonyl of the electrophile, often improving regioselectivity to >10:1.

Visualization: Reaction Pathway

The following diagram illustrates the condensation pathway and the critical decision node for regioselectivity.

Figure 1: Mechanistic pathway for the condensation of azetidin-1-amine with 1,3-diketones. The steric bulk of the azetidine ring directs the initial condensation event.

Synthetic Protocols

This section details the preparation of the reagent (rarely sold commercially in bulk) and its application.

Preparation of 1-Aminoazetidine (HOSA Method)

The most reliable method for synthesizing 1-aminoazetidine is the electrophilic amination of azetidine using Hydroxylamine-O-sulfonic acid (HOSA). This avoids the use of carcinogenic N-nitroso intermediates.

Reagents:

-

Azetidine (1.0 equiv)

-

Hydroxylamine-O-sulfonic acid (HOSA) (0.95 equiv)

-

Water (Solvent)

-

KOH (Base)

Step-by-Step Protocol:

-

Setup: Dissolve azetidine (e.g., 50 mmol) in water (20 mL) in a round-bottom flask cooled to 0 °C.

-

Neutralization: Carefully neutralize the solution with aqueous KOH to pH ~8–9.

-

Addition: Add HOSA (47.5 mmol) portion-wise over 30 minutes, maintaining the internal temperature <10 °C. Critical: HOSA is exothermic.

-

Digestion: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup (Isolation as Oxalate or HCl salt):

-

Basify the solution to pH >12 with KOH pellets.

-

Extract continuously with diethyl ether or dichloromethane (DCM) for 24 hours (liquid-liquid extractor recommended due to high water solubility).

-

Dry the organic layer over

. -

Salt Formation: Add oxalic acid (dissolved in ethanol) or HCl (in dioxane) dropwise. The 1-aminoazetidine salt will precipitate.

-

Filtration: Filter the white solid and dry under vacuum.

-

Yield: Typically 60–75%.

-

General Protocol: Pyrazole Synthesis

Scope: Synthesis of N-azetidinyl pyrazoles from 1,3-diketones.

Reagents:

-

1-Aminoazetidine HCl (1.1 equiv)

-

1,3-Diketone (1.0 equiv)

-

Ethanol or Methanol (0.5 M)

-

Base: Triethylamine (1.1 equiv) or Sodium Acetate.

Workflow:

-

Dissolution: Suspend 1-aminoazetidine HCl in Ethanol. Add Triethylamine to liberate the free base in situ. Stir for 10 minutes.

-

Addition: Add the 1,3-diketone (liquid or solution).

-

Reaction: Heat to reflux (78 °C) for 2–4 hours. Monitor by TLC or LCMS.

-

Note: Reaction is often faster than with phenylhydrazine due to the higher nucleophilicity of the alkyl-substituted hydrazine.

-

-

Workup:

-

Concentrate the solvent in vacuo.

-

Partition residue between EtOAc and Water.

-

Wash organic layer with Brine.

-

Dry over

and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc).

Data & Optimization: Why Switch?

The following table summarizes the advantages of Azetidin-1-amine over traditional hydrazine sources in a drug development context.

| Feature | Methylhydrazine (Traditional) | Azetidin-1-amine (Surrogate) | Benefit |

| Physical State | Fuming Liquid | Crystalline Solid (Salt) | High Safety (No inhalation risk) |

| Toxicity | Hepatotoxic, Carcinogen | Lower Acute Toxicity | Handling |

| Regioselectivity | Low (Mixtures common) | High (>10:1 typical) | Yield/Purity |

| Metabolic Stability | Low (N-Demethylation) | High (Ring is robust) | PK Profile |

| LogP (Lipophilicity) | Moderate | Low (Polarity boost) | Solubility |

Comparative Workflow Diagram

The efficiency of using the surrogate is best visualized by comparing the purification burden.

Figure 2: Operational comparison between traditional methylhydrazine synthesis and the azetidin-1-amine surrogate route.

Safety & Handling

While 1-aminoazetidine salts are safer than volatile hydrazines, they are still hydrazine derivatives.

-

Hazards: Potential skin irritant.[1] While non-volatile, dust inhalation should be avoided.

-

Stability: The free base is less stable than the salt. Always generate the free base in situ rather than storing it.

-

Incompatibility: Avoid strong oxidizers (e.g., bleach, peroxides) which can cleave the N-N bond or open the ring violently.

References

-

Synthesis of 1-Aminoazetidine (HOSA Method)

- Detailed protocol for electrophilic amin

- Gao, S., et al.

-

Azetidines as Bioisosteres (Scaffold Hopping)

- Discussion on the physicochemical benefits of azetidines over acyclic alkyl groups.

- Burkhard, J. A., et al. "Synthesis and Structural Analysis of a New Class of Azetidines." ChemRxiv, 2023.

-

Regioselectivity in Pyrazole Synthesis

- General principles of regiocontrol using substituted hydrazines.

- BenchChem Technical Support. "Managing Regioselectivity in Substituted Pyrazole Synthesis." BenchChem Technical Guide, 2025.

-

Safety Profiles of Hydrazines

- Toxicological comparison of hydrazine deriv

- CDC/ATSDR. "Toxicological Profile for Hydrazines." Agency for Toxic Substances and Disease Registry.

-

Fluorinated Solvents in Pyrazole Synthesis

- Optimization of regioselectivity using solvent effects (relevant to optimiz

-

Journal of Organic Chemistry, "Improved Regioselectivity in Pyrazole Formation."[2]

Sources

The Strategic Deployment of Four-Membered N-Amino Heterocycles in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can confer advantageous physicochemical and pharmacological properties upon drug candidates is relentless. Among the myriad of building blocks available to the synthetic chemist, four-membered N-amino heterocycles—principally N-aminoazetidines and N-amino-β-lactams—have emerged as a class of strained ring systems with profound potential. Their inherent ring strain, combined with the unique stereoelectronic properties of the N-amino group, offers a powerful platform for the design of innovative therapeutics. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of these valuable scaffolds in drug discovery, intended to equip researchers with the knowledge to effectively harness their potential.

The Allure of the Strained Ring: Physicochemical and Pharmacokinetic Advantages

The incorporation of four-membered rings, such as azetidines, into drug candidates has been shown to improve key pharmacokinetic parameters.[1] The strained nature of these rings, while presenting synthetic challenges, imparts a degree of conformational rigidity that can enhance binding affinity to biological targets.[2] The introduction of an N-amino group further functionalizes this core, providing a handle for diversification and modulation of properties such as solubility and metabolic stability.

Core Synthetic Strategies: Accessing N-Aminoazetidines and N-Amino-β-Lactams

The construction of these strained heterocycles requires specialized synthetic methodologies that can overcome the energetic barriers to their formation. Key strategies include intramolecular cyclizations, cycloadditions, and functional group transformations.

Synthesis of N-Aminoazetidines

The synthesis of N-aminoazetidines often involves the cyclization of appropriately functionalized acyclic precursors. A common approach is the intramolecular nucleophilic substitution of a γ-haloamine or a derivative of a 1,3-amino alcohol.[2][3]

Protocol 1: Synthesis of N-Aryl-2-cyanoazetidines from β-Amino Alcohols [4]

This three-step protocol provides a versatile route to functionalized azetidines with predictable diastereoselectivity.

-

Step 1: Copper-Catalyzed N-Arylation:

-

To a solution of the β-amino alcohol (1.0 equiv) in toluene, add the aryl halide (1.1 equiv), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv).

-

Heat the reaction mixture at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Step 2: N-Cyanomethylation:

-

Dissolve the N-arylated amino alcohol (1.0 equiv) in acetonitrile.

-

Add K₂CO₃ (2.0 equiv) and bromoacetonitrile (1.2 equiv).

-

Stir the mixture at room temperature until the reaction is complete.

-

-

Step 3: One-Pot Mesylation and Ring Closure:

-

Dissolve the crude N-cyanomethylated amino alcohol (1.0 equiv) in dichloromethane and cool to 0 °C.

-

Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).

-

Allow the reaction to warm to room temperature and stir until mesylation is complete.

-

Add a stronger base, such as DBU (1.5 equiv), to induce ring closure.

-

Stir the reaction at room temperature until azetidine formation is complete.

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography.

-

Diagram 1: General Workflow for N-Aryl-2-cyanoazetidine Synthesis

Caption: Workflow for the three-step synthesis of N-aryl-2-cyanoazetidines.

Synthesis of N-Amino-β-Lactams (1-Aminoazetidin-2-ones)

The Staudinger [2+2] cycloaddition of a ketene and an imine is a cornerstone of β-lactam synthesis.[5][6] For the preparation of N-amino-β-lactams, a hydrazone can be employed as the imine component.

Protocol 2: Staudinger Cycloaddition for N-Amino-β-Lactam Synthesis [7]

This protocol describes the synthesis of a 3-amino-4-substituted monocyclic β-lactam.

-

Step 1: Imine Formation (Hydrazone):

-

Condense the desired aldehyde with a protected hydrazine (e.g., N,N-dialkylhydrazine) to form the corresponding hydrazone.

-

-

Step 2: Staudinger [2+2] Cycloaddition:

-

To a solution of the hydrazone (1.0 equiv) and a base (e.g., triethylamine, 2.0 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a solution of an acid chloride (e.g., chloroacetyl chloride, 1.2 equiv) dropwise. The acid chloride and base react in situ to form a ketene.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the protected N-amino-β-lactam.

-

Diagram 2: Staudinger Reaction Mechanism for N-Amino-β-Lactam Synthesis

Caption: Mechanism of the Staudinger cycloaddition to form an N-amino-β-lactam.

Reactivity Profile: The Strain-Release Principle

The high ring strain of four-membered N-amino heterocycles dictates their reactivity, making them susceptible to ring-opening reactions.[2] This property is not a liability but rather a powerful tool for synthetic diversification, allowing for the generation of complex acyclic and larger heterocyclic structures.

Ring-Opening of N-Aminoazetidines

The ring-opening of azetidines can be initiated by activating the ring nitrogen, for example, through protonation or Lewis acid coordination, followed by nucleophilic attack.[8]

Protocol 3: General Protocol for Lewis Acid-Catalyzed Azetidine Ring-Opening [7]

This generalized procedure can be adapted for various nucleophiles.

-

To a solution of the N-substituted azetidine (1.0 equiv) in a suitable solvent, add a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 equiv) at 0 °C under an inert atmosphere.

-

Add the desired nucleophile.

-

Stir the reaction mixture at room temperature, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Diagram 3: Ring-Opening of an Activated Azetidine

Caption: Lewis acid-catalyzed ring-opening of an azetidine by a nucleophile.

Applications in Drug Discovery: Case Studies and Strategic Insights

The unique structural features of N-amino heterocycles have been leveraged in the design of several clinically important drugs and drug candidates.

Azetidines as Key Building Blocks for Janus Kinase (JAK) Inhibitors

Azetidine derivatives are key components of several Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory and autoimmune diseases.[9][10] For instance, the JAK inhibitor baricitinib contains a 3-(pyrazol-1-yl)azetidine skeleton.[11] The synthesis of such molecules often relies on the nucleophilic substitution of a leaving group on the azetidine ring with a heterocyclic nucleophile.

| Drug/Candidate | Therapeutic Area | Role of Azetidine Moiety |

| Baricitinib | Rheumatoid Arthritis | Core scaffold for pyrazole attachment |

| Tofacitinib | Rheumatoid Arthritis | Pyrrolopyrimidine core with azetidine-like functionality |

N-Amino-β-Lactams: Beyond Antibiotics

While the β-lactam ring is famously associated with antibiotics like penicillin, N-amino-β-lactams have shown a broader range of biological activities, including anticancer and enzyme inhibitory properties.[12][13] The ability to functionalize the N-amino group provides a handle for tuning the biological activity and pharmacokinetic profile of these compounds.

Structure-Activity Relationship (SAR) Insights for β-Lactam Antibiotics

The potency of β-lactam antibiotics is influenced by several structural features:[14]

-

Woodward's Parameter (h): The height of the pyramid formed by the lactam nitrogen and its three adjacent atoms. A higher 'h' value generally correlates with increased reactivity and potency.

-

Cohen's Parameter (c): The distance between the carboxylate carbon and the lactam carbonyl oxygen. This distance is critical for binding to the active site of penicillin-binding proteins (PBPs).

-

Side Chains (R1 and R2): The nature of the substituents on the β-lactam ring significantly impacts the spectrum of activity, affinity for PBPs, and stability to β-lactamases.[8]

Conclusion and Future Outlook

Four-membered N-amino heterocycles represent a compelling class of building blocks for modern drug discovery. Their unique combination of conformational rigidity, inherent reactivity, and functionalizability offers a rich platform for the design of novel therapeutics with improved pharmacological profiles. While their synthesis can be challenging, the development of robust and stereoselective methods is expanding their accessibility. As our understanding of the interplay between their structural features and biological activity grows, we can anticipate the continued emergence of innovative drug candidates built upon these versatile scaffolds.

References

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

- De Nisco, M., Di Mola, A., & D’Acquarica, I. (2013). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 17(21), 2456-2473.

- Page, M. I. (1987). Structure-activity relationships: chemical. In Recent Advances in the Chemistry of β-Lactam Antibiotics (pp. 388-403). Royal Society of Chemistry.

- Zawadzka, A. M., Mendiola, J., & Mobashery, S. (2009). Structure-Activity Relationships of Different β-Lactam Antibiotics against a Soluble Form of Enterococcus faecium PBP5, a Type II Bacterial Transpeptidase. Antimicrobial Agents and Chemotherapy, 53(6), 2461-2467.

- Iškauskienė, M., Račkauskienė, G., Sløk, F., & Šačkus, A. (2021). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Molecules, 26(16), 4945.

-

Wikipedia. (n.d.). β-Lactam antibiotic. Retrieved from [Link]

- March-Cortijos, A., Snape, T. J., & Turner, N. J. (2012). Synthesis of 1,3-disubstituted azetidines via a tandem ring-opening ring-closing procedure. Synlett, 23(10), 1511-1515.

- Timm, J., Jäger, N. D., & Sarlah, D. (2021). Structure–Activity Relationship and Crystallographic Study of New Monobactams. Journal of Medicinal Chemistry, 64(4), 2091-2106.

- Šačkus, A., Iškauskienė, M., Račkauskienė, G., & Sløk, F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Šačkus, A., Iškauskienė, M., Račkauskienė, G., & Sløk, F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Kumar, V., & Mahajan, M. P. (2004). Advances in the chemistry of β-lactam and its medicinal applications. Current Organic Chemistry, 8(9), 747-771.

- Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97.

-

Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

- Grabrijan, K., Strašek, N., & Gobec, S. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. International Journal of Molecular Sciences, 22(25), 1-16.

-

ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Retrieved from [Link]

- Wessig, P., & Müller, F. (2015). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 11, 1670-1678.

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

- Roy, S., & Gribble, G. W. (2021). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers, 8(19), 5369-5374.

- Anderson Jr, A. G., & Lok, R. (1972). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 37(24), 3953-3955.

-

Semantic Scholar. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

- He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3-6.

-

Organic Chemistry Portal. (n.d.). β-lactam synthesis. Retrieved from [Link]

- Xing, L., et al. (2008). Novel Beta-Lactam Antibiotics Derivatives: Their New Applications as Gene Reporters, Antitumor Prodrugs and Enzyme Inhibitors. Mini-Reviews in Medicinal Chemistry, 8(5), 455-467.

- Elander, R. P. (2003). β-lactam antibiotics: An overview from a medicinal chemistry perspective. Applied microbiology and biotechnology, 61(5-6), 385-392.

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 585-593.

- Al-Omair, M. A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2634-2645.

-

Bowers Lab. (n.d.). Electrophilic Oxaziridines for N-Amination. Retrieved from [Link]

- Google Patents. (n.d.). WO2017097224A1 - Azetidine derivative, preparation method therefor, and use thereof.

- Willis, M. C., et al. (2022). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.

-

University of Bari Aldo Moro. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Retrieved from [Link]

- Linder, M. R., & Podlech, J. (2001). Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation. Organic Letters, 3(12), 1849-1851.

-

The Royal Society of Chemistry. (n.d.). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Retrieved from [Link]

- Google Patents. (n.d.). US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors.

-

ResearchGate. (n.d.). Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. Retrieved from [Link]

- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

-

OUCI. (n.d.). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships of Different β-Lactam Antibiotics against a Soluble Form of Enterococcus faecium PBP5, a Type II Bacterial Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2017097224A1 - Azetidine derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

- 10. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]

- 12. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. personal.ntu.edu.sg [personal.ntu.edu.sg]

- 14. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

Technical Safety & Application Guide: Azetidin-1-amine Dihydrochloride

Topic: Azetidin-1-amine dihydrochloride Technical Safety & Application Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Role: Senior Application Scientist

Executive Technical Summary

Azetidin-1-amine dihydrochloride (CAS: 2060060-67-3) is a high-value, strained heterocyclic building block used primarily as a hydrazine surrogate in medicinal chemistry. Unlike linear hydrazines, the azetidine ring confers significant conformational rigidity and altered metabolic stability to downstream scaffolds, particularly in the synthesis of pyrazoles and peptidomimetics .

This guide synthesizes critical safety data with practical handling protocols. As this compound is a hydrazine derivative, it must be treated with a higher tier of scrutiny regarding potential genotoxicity and instability than standard amines.

Physicochemical Intelligence

Understanding the physical state is the first line of defense. The dihydrochloride salt form stabilizes the otherwise reactive hydrazine moiety, but introduces significant hygroscopicity.

| Property | Specification | Technical Note |

| Chemical Name | Azetidin-1-amine dihydrochloride | N-aminoazetidine dihydrochloride |

| CAS Number | 2060060-67-3 | Verify batch identity via NMR/MS before use. |

| Formula | C | MW: 145.03 g/mol (Salt); 72.11 g/mol (Free Base). |

| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation/free-basing. |

| Solubility | Water, DMSO, Methanol | Insoluble in non-polar organics (DCM, Hexanes). |

| Hygroscopicity | High | Rapidly deliquesces; handle under inert atmosphere. |

| Acidity (pKa) | ~3.5 and ~8.5 (Estimated) | Both the ring nitrogen and exocyclic amine are protonated. |

Safety & Hazard Analysis (GHS)

Classification rationale: While specific toxicological data for this building block is limited, we apply the "Precautionary Principle" derived from the structural class of cyclic hydrazines.

GHS Classification (Derived)

-

Signal Word: WARNING

-

Hazard Statements:

Mechanistic Toxicity Insight

The N-N bond is the critical pharmacophore for toxicity. Hydrazines can act as nucleophiles toward DNA or inhibit pyridoxal phosphate-dependent enzymes.

-

Skin/Eye: The dihydrochloride salt is acidic; contact causes immediate irritation/burns due to hydrolysis on moist surfaces.

-

Systemic: Absorption may lead to hydrazinic toxicity (CNS excitation, hemolysis).

Handling & Storage Protocol: The "Dry-Chain" System

Causality: Moisture is the primary degradation vector. Water uptake promotes hydrolysis and potential ring-opening or oxidation of the hydrazine.

Storage Workflow

-

Temperature: Store at -20°C (Long term) or 2-8°C (Active use).

-

Atmosphere: Argon or Nitrogen blanket is mandatory.

-

Container: Amber glass with Parafilm® seal or Sure/Seal™ cap.

Operational Diagram: Stability Maintenance

The following workflow ensures the integrity of the reagent from storage to reaction.

Caption: Figure 1. "Dry-Chain" handling protocol to prevent deliquescence and hydrolysis.

Emergency Response Logic

This protocol is designed to be self-validating: every action triggers a reassessment of the victim's status.

| Exposure Route | Immediate Action | Secondary Validation |

| Inhalation | Remove to fresh air. Position for breathing comfort.[1][4] | If wheezing persists >10 mins, administer O |

| Skin Contact | Brush off dry powder. Flush with water for 15 mins. | Check for "soapy" feeling (alkaline burn) or redness. Re-wash if present.[5] |

| Eye Contact | Rinse cautiously with water for 15 mins.[5] Remove contacts. | pH test of eye secretions (if qualified). Consult ophthalmologist immediately. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Monitor for dizziness/nausea (CNS effects). Transport to ER. |

Application: Synthesis Utility

Why use Azetidin-1-amine?

In drug discovery, this scaffold is used to synthesize pyrazoles via condensation with 1,3-diketones. The azetidine ring acts as a "sp

Protocol: Pyrazole Synthesis (General Procedure)

-

Dissolution: Dissolve 1.0 eq of Azetidin-1-amine · 2HCl in EtOH/Water (10:1).

-

Neutralization: Add 2.0-2.2 eq of base (e.g., NaOAc or Et

N) to liberate the free hydrazine in situ.-

Note: Do not isolate the free base; it is unstable.

-

-

Condensation: Add 1.0 eq of 1,3-diketone or enone.

-

Reflux: Heat to 60-80°C for 2-4 hours.

-

Workup: Evaporate EtOH, extract into EtOAc.

Reaction Pathway Diagram

This diagram illustrates the conversion of the dihydrochloride salt into the active nucleophile and subsequent cyclization.

Caption: Figure 2. In situ neutralization and condensation pathway for pyrazole synthesis.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved from [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

-

Enamine Ltd. (2025). Azetidine Building Blocks for Drug Discovery. ChemRxiv. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Controlled Neutralization of Azetidin-1-amine 2HCl

This response outlines a technical protocol for the neutralization (free-basing) of Azetidin-1-amine Dihydrochloride , designed for use by professional researchers in a controlled laboratory setting.

Part 1: Core Directive & Safety Assessment

Executive Summary: Azetidin-1-amine (1-aminoazetidine) is a strained, four-membered hydrazine derivative.[1] While useful as a building block in medicinal chemistry (e.g., for pyrazole or hydrazone synthesis), the free base possesses significant thermal instability and oxidation sensitivity compared to its dihydrochloride salt.

Critical Safety Warning:

-

Energetic Potential: The combination of ring strain (~26 kcal/mol for azetidine) and the N-N bond (hydrazine character) makes the free base potentially energetic. Do not isolate the neat free base unless strictly necessary. It is strongly recommended to generate the free base in situ or keep it in solution at low temperatures.

-

Toxicity: Hydrazine derivatives are generally suspected carcinogens and hepatotoxins. All operations must occur in a fume hood.

-

Instability: Free 1-aminoazetidine may decompose violently if heated or exposed to oxidizers.[1]

Part 2: Scientific Integrity & Logic

Expertise & Experience: Mechanistic Rationale

The objective is to deprotonate the dihydrochloride salt (

-

Choice of Base: The

of the conjugate acid of a typical hydrazine is roughly 8–9. To ensure complete deprotonation without causing ring opening (hydrolysis) or polymerization, a moderate-to-strong inorganic base like Potassium Carbonate ( -

Solvent System: A biphasic system (Water/DCM or Water/Ether) is standard. Dichloromethane (DCM) is preferred for extraction due to the high solubility of organic hydrazines in chlorinated solvents, though Diethyl Ether is better if the final solution must be free of halogenated solvents.

-

Thermal Control: The reaction is exothermic. Given the strain energy of the azetidine ring, heat can trigger ring-opening or decomposition. Therefore, the neutralization must be performed at 0°C .

Trustworthiness: Self-Validating Protocol

To ensure the procedure works (Trustworthiness), the protocol includes checkpoints:

-

pH Monitoring: Ensuring the aqueous layer reaches pH > 12 guarantees the salt is fully neutralized.

-

TLC/NMR Verification: Checking the organic layer confirms the extraction of the free base.

Experimental Protocol

Materials:

-

Azetidin-1-amine 2HCl (1.0 eq)[1]

-

Potassium Carbonate (

) (saturated aq. solution) or 4M NaOH -

Dichloromethane (DCM) (HPLC Grade)[1]

-

Sodium Sulfate (

) (anhydrous)[1]

Procedure (Step-by-Step):

-

Preparation:

-

Equip a round-bottom flask with a magnetic stir bar and place it in an ice/water bath (0°C).

-

Dissolve Azetidin-1-amine 2HCl in a minimum volume of distilled water (approx. 5 mL per gram of salt).[1]

-

-

Neutralization:

-

Slowly add the base (Sat.

or 4M NaOH) dropwise to the stirred salt solution. -

Checkpoint: Monitor pH. Continue addition until the aqueous phase is distinctly basic (pH 12–14). The solution may become cloudy as the free base separates.

-

-

Extraction:

-

Add cold DCM (equal volume to aqueous phase) and stir vigorously for 5 minutes.

-

Transfer to a separatory funnel. Separate the organic layer.[2]

-

Re-extract the aqueous layer 2x with additional DCM to ensure quantitative recovery.

-

-

Drying & Processing:

-

Combine organic extracts and dry over anhydrous

for 10 minutes at 0°C. -

Filter off the drying agent.[2]

-

Storage: The resulting solution of Azetidin-1-amine in DCM is the safest form for storage or subsequent reaction.[1] Store at -20°C under Argon.

-

Neat Isolation (NOT RECOMMENDED): If neat material is absolutely required, remove solvent in vacuo at room temperature or below (do not heat >25°C). Stop immediately upon solvent removal.

-

Part 3: Visualization & Formatting

Data Summary: Physical Properties

| Property | Dihydrochloride Salt | Free Base (Predicted) |

| State | Crystalline Solid | Colorless Oil / Liquid |

| Stability | High (Hygroscopic) | Low (Oxidation/Heat Sensitive) |

| Storage | Desiccator, RT | -20°C, Inert Gas, Solution |

| Hazards | Irritant | Flammable, Toxic, Unstable |

Workflow Diagram

Figure 1: Workflow for the safe neutralization and extraction of Azetidin-1-amine.

References

- Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing. (Standard text on hydrazine stability and handling).

-

Singh, P., et al. (2011). "Synthesis and Reactivity of Azetidines." Chemical Reviews, 111(11), 7273-7330.[1] Link (Discusses ring strain and stability of azetidine derivatives).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 136596, 1-Azetidinamine. Link (General chemical data).[1]

-

Breuer, E. (1982). "Three-membered rings with two heteroatoms and fused-ring derivatives."[1] The Chemistry of Heterocyclic Compounds, Vol 42. Wiley-Interscience.[1] (Context on small-ring hydrazine instability).

Sources

Application Note: Strategic Solvent Selection for N-Aminoazetidine Condensation Reactions

Introduction

N-aminoazetidines are valuable building blocks in modern medicinal chemistry, serving as conformationally restricted diamine bioisosteres and scaffolds for novel chemical entities. Their condensation with aldehydes and ketones to form N-aminoazetidine hydrazones is a cornerstone reaction for functionalization and library synthesis. However, the efficiency, yield, and purity of these reactions are critically dependent on the choice of solvent. This guide provides a detailed framework for rational solvent selection, moving beyond simple trial-and-error to a mechanistically informed approach. We will explore the underlying principles governing solvent effects and provide actionable protocols for researchers in pharmaceutical and chemical development.

The Mechanism: A Foundation for Solvent Choice

The condensation of an N-aminoazetidine with a carbonyl compound (aldehyde or ketone) is a reversible nucleophilic addition-elimination reaction that proceeds via a carbinolamine intermediate to form a C=N double bond.[1][2][3] Understanding this pathway is essential for appreciating the solvent's role.